molecular formula C19H16ClNO2 B11037519 N-(3-chlorophenyl)-3-(5-phenylfuran-2-yl)propanamide

N-(3-chlorophenyl)-3-(5-phenylfuran-2-yl)propanamide

Cat. No.: B11037519
M. Wt: 325.8 g/mol
InChI Key: FOMZVABRKMSUHA-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(5-phenylfuran-2-yl)propanamide is an organic compound that features a chlorophenyl group, a phenylfuran moiety, and a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-(5-phenylfuran-2-yl)propanamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenyl group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using a suitable catalyst such as aluminum chloride.

    Formation of the propanamide linkage: The propanamide linkage is formed by reacting the intermediate with a suitable amine under controlled conditions.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, using a chlorinated aromatic compound as the starting material.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-(5-phenylfuran-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thiols.

Scientific Research Applications

N-(3-chlorophenyl)-3-(5-phenylfuran-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-(5-phenylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-3-(5-phenylfuran-2-yl)acetamide
  • N-(3-chlorophenyl)-3-(5-phenylfuran-2-yl)butanamide

Uniqueness

N-(3-chlorophenyl)-3-(5-phenylfuran-2-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group, a phenylfuran moiety, and a propanamide linkage sets it apart from other similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H16ClNO2

Molecular Weight

325.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-(5-phenylfuran-2-yl)propanamide

InChI

InChI=1S/C19H16ClNO2/c20-15-7-4-8-16(13-15)21-19(22)12-10-17-9-11-18(23-17)14-5-2-1-3-6-14/h1-9,11,13H,10,12H2,(H,21,22)

InChI Key

FOMZVABRKMSUHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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